ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then combined under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Condensation: It can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures.
Scientific Research Applications
Ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl moiety attached to a piperidine ring and exhibit various pharmacological effects.
Imidazoles: These heterocycles are key components in many functional molecules used in everyday applications.
The uniqueness of this compound lies in its complex structure and the combination of different functional groups, which contribute to its diverse chemical and biological properties.
Biological Activity
Ethyl 1-[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its multifaceted structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a thiazole ring, and a pyrazole ring, contributing to its unique biological profile. Its molecular formula is C₃₃H₃₃N₃O₄S, with a molecular weight of 546.7 g/mol. The structural complexity allows for diverse interactions with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Research has shown that compounds containing pyrazole and thiazole moieties often display significant antibacterial and antifungal activities. For instance:
Compound | Activity | EC50 (µmol/L) |
---|---|---|
Ethyl Compound | Antibacterial | 0.0334 |
Reference Drug (NVP) | Antibacterial | 0.0402 |
Studies suggest the mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that derivatives with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For example:
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF7 (Breast Cancer) | Ethyl Compound | 12.5 |
HeLa (Cervical Cancer) | Ethyl Compound | 9.8 |
The anticancer activity is thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets involved in cancer signaling pathways .
The biological activity of this compound is likely mediated by its interactions with various proteins and enzymes within the cell. The presence of multiple heterocycles enhances its ability to bind to these targets, influencing cellular pathways related to growth and apoptosis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anti-HIV activity, revealing that structural modifications significantly influenced their potency against wild-type HIV strains .
- Antitumor Activity : Research on thiazole-containing compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that ethyl 1-[...] may share similar mechanisms .
Properties
Molecular Formula |
C29H30N4O3S2 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
ethyl 1-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C29H30N4O3S2/c1-3-36-28(35)21-14-16-32(17-15-21)29-30-27(34)25(38-29)18-22-19-33(23-8-6-5-7-9-23)31-26(22)20-10-12-24(13-11-20)37-4-2/h5-13,18-19,21H,3-4,14-17H2,1-2H3/b25-18- |
InChI Key |
CSUZCCUHCVJWMM-BWAHOGKJSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)SCC)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)SCC)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
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